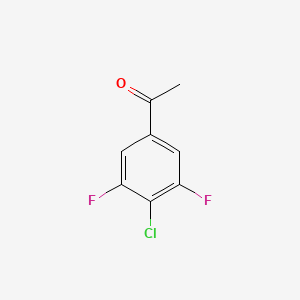
1-(4-Chloro-3,5-difluorophenyl)ethanone
Overview
Description
1-(4-Chloro-3,5-difluorophenyl)ethanone, also known as CDFE, is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 .
Scientific Research Applications
Enantioselective Synthesis
1-(4-Chloro-3,5-difluorophenyl)ethanone serves as an essential intermediate in enantioselective synthesis, particularly in the pharmaceutical sector. For example, it has been utilized in the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate for the synthesis of Ticagrelor, a medication effective against acute coronary syndromes. This process leverages enzymatic biotransformation, yielding high product purity and demonstrating its potential for industrial applications due to its environmentally friendly and efficient nature (Guo et al., 2017).
Antimicrobial Applications
Compounds derived from this compound have shown notable antimicrobial activities. The synthesis and antimicrobial assessment of derivatives, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, underline the potential of these compounds in pharmaceutical and medicinal research, offering a promising avenue for developing new antimicrobial agents (Wanjari, 2020).
Structural and Molecular Studies
The compound has also been a subject of various structural and molecular studies. For instance, investigations into the crystal structure of N′‐[1‐(2,4‐Difluorophenyl)ethylidene]‐4‐methylbenzenesulfonohydrazide reveal insights into molecular conformations and intermolecular interactions, which are pivotal for understanding the chemical and physical properties of these derivatives (Shang, 2007).
Catalysis and Biocatalysis
The compound's derivatives have been utilized in catalysis and biocatalysis processes, highlighting their versatility and potential in industrial applications. For example, the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into chiral alcohols using bacterial strains demonstrates an effective approach to producing high-value chiral intermediates used in drug synthesis (Miao et al., 2019).
properties
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDTCARHAMWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



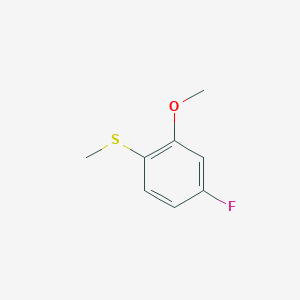


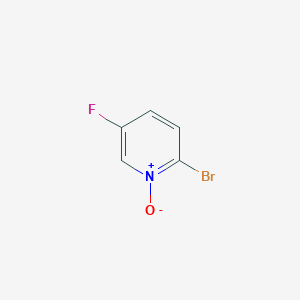

![(3-Hydroxy-1-pyrrolidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1441864.png)

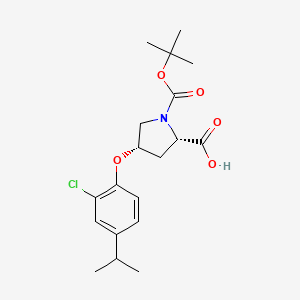
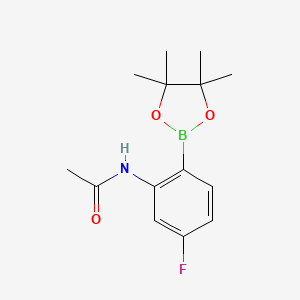


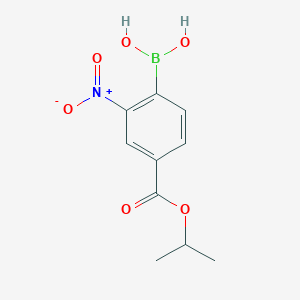
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)